molecular formula C31H68N2O.2Cl<br>C31H68Cl2N2O B13763091 1,3-Propanediaminium, N,N'-didodecyl-2-hydroxy-N,N,N',N'-tetramethyl-, dichloride CAS No. 50744-87-1

1,3-Propanediaminium, N,N'-didodecyl-2-hydroxy-N,N,N',N'-tetramethyl-, dichloride

Cat. No.: B13763091
CAS No.: 50744-87-1
M. Wt: 555.8 g/mol
InChI Key: QBJONSOVMCQLOK-UHFFFAOYSA-L
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Description

1,3-Propanediaminium, N,N’-didodecyl-2-hydroxy-N,N,N’,N’-tetramethyl-, dichloride is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its ability to reduce surface tension, which makes it an effective agent in formulations requiring emulsification, dispersion, and stabilization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanediaminium, N,N’-didodecyl-2-hydroxy-N,N,N’,N’-tetramethyl-, dichloride typically involves the quaternization of 1,3-propanediamine with dodecyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. The reaction can be represented as follows:

1,3-Propanediamine+Dodecyl Chloride1,3-Propanediaminium, N,N’-didodecyl-2-hydroxy-N,N,N’,N’-tetramethyl-, dichloride\text{1,3-Propanediamine} + \text{Dodecyl Chloride} \rightarrow \text{1,3-Propanediaminium, N,N'-didodecyl-2-hydroxy-N,N,N',N'-tetramethyl-, dichloride} 1,3-Propanediamine+Dodecyl Chloride→1,3-Propanediaminium, N,N’-didodecyl-2-hydroxy-N,N,N’,N’-tetramethyl-, dichloride

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified through processes such as crystallization or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediaminium, N,N’-didodecyl-2-hydroxy-N,N,N’,N’-tetramethyl-, dichloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced forms.

    Substitution: The quaternary ammonium group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

1,3-Propanediaminium, N,N’-didodecyl-2-hydroxy-N,N,N’,N’-tetramethyl-, dichloride has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture and molecular biology for its ability to disrupt cell membranes and facilitate the extraction of cellular components.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of 1,3-Propanediaminium, N,N’-didodecyl-2-hydroxy-N,N,N’,N’-tetramethyl-, dichloride involves its interaction with lipid membranes. The compound integrates into lipid bilayers, disrupting the membrane structure and increasing permeability. This property is particularly useful in applications requiring the disruption of cell membranes or the stabilization of emulsions.

Comparison with Similar Compounds

Similar Compounds

    1,3-Propanediamine, N,N,N’,N’-tetramethyl-: A similar compound with different alkyl groups.

    N,N,N’,N’-tetramethyl-N,N’-didodecyl-1,3-propanediaminium bromide: Another quaternary ammonium compound with bromide as the counterion.

Uniqueness

1,3-Propanediaminium, N,N’-didodecyl-2-hydroxy-N,N,N’,N’-tetramethyl-, dichloride is unique due to its specific structure, which imparts distinct surfactant properties. Its ability to disrupt lipid membranes and stabilize emulsions makes it particularly valuable in various applications.

Properties

CAS No.

50744-87-1

Molecular Formula

C31H68N2O.2Cl
C31H68Cl2N2O

Molecular Weight

555.8 g/mol

IUPAC Name

dodecyl-[3-[dodecyl(dimethyl)azaniumyl]-2-hydroxypropyl]-dimethylazanium;dichloride

InChI

InChI=1S/C31H68N2O.2ClH/c1-7-9-11-13-15-17-19-21-23-25-27-32(3,4)29-31(34)30-33(5,6)28-26-24-22-20-18-16-14-12-10-8-2;;/h31,34H,7-30H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

QBJONSOVMCQLOK-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CC(C[N+](C)(C)CCCCCCCCCCCC)O.[Cl-].[Cl-]

Origin of Product

United States

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